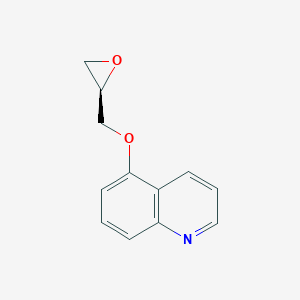

(R)-5-(Oxiran-2-ylmethoxy)quinoline

Descripción general

Descripción

®-5-(Oxiran-2-ylmethoxy)quinoline is a chiral compound featuring a quinoline core substituted with an oxirane (epoxide) ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Oxiran-2-ylmethoxy)quinoline typically involves the following steps:

Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.

Epoxidation: The introduction of the oxirane ring can be achieved through epoxidation of an appropriate alkene precursor. Common reagents for epoxidation include peracids such as meta-chloroperoxybenzoic acid (m-CPBA).

Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of ®-5-(Oxiran-2-ylmethoxy)quinoline would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems to streamline the process.

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The oxirane (epoxide) ring is highly susceptible to nucleophilic attack due to its strained three-membered structure. Key reactions include:

Reagents and Conditions

| Nucleophile | Solvent | Temperature | Major Product |

|---|---|---|---|

| Amines (e.g., NH₃) | DMSO or THF | 25–60°C | β-Amino alcohol derivatives |

| Thiols (e.g., HS-R) | Acetonitrile | 40–80°C | Thioether-linked quinoline compounds |

| Alcohols (ROH) | Polar aprotic | Reflux | Glycidyl ether analogs |

Mechanistic Insights :

-

Stereo-specificity : The (R)-configuration of the epoxide directs nucleophilic attack to the less hindered carbon, preserving chirality in products .

-

Regioselectivity : Acidic conditions favor protonation of the epoxide oxygen, guiding nucleophiles to the more substituted carbon.

Electrophilic Substitution on the Quinoline Core

The quinoline moiety undergoes electrophilic substitution, primarily at the 5- and 8-positions, influenced by the methoxy-epoxide substituent:

Reaction Types

| Reaction | Reagent | Position Modified | Product Example |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-8 | 8-Nitroquinoline derivative |

| Sulfonation | SO₃/H₂SO₄ | C-5 | Quinoline sulfonic acid analog |

| Halogenation | Cl₂/FeCl₃ | C-3 | 3-Chloro-substituted compound |

Key Observation : The electron-donating methoxy group enhances reactivity at the para (C-8) and ortho (C-6) positions, while the epoxide’s electron-withdrawing effect moderates substitution rates .

Oxidation

-

Quinoline Core : Treatment with KMnO₄ oxidizes the heterocyclic ring to quinoline N-oxide, altering electronic properties for coordination chemistry .

-

Epoxide Stability : Under mild oxidative conditions (e.g., H₂O₂), the epoxide remains intact, enabling selective modifications.

Reduction

-

Epoxide Ring : Catalytic hydrogenation (H₂/Pd) opens the epoxide to form a diol without affecting the quinoline ring .

-

Quinoline Ring : LiAlH₄ reduces the aromatic system to 1,2,3,4-tetrahydroquinoline, enhancing solubility for biological studies.

Case 1: Epoxide Aminolysis

-

Procedure : Reacting this compound with benzylamine (1.2 eq) in THF at 50°C for 12 hours yielded a β-amino alcohol derivative (76% yield) .

-

Application : Intermediate for antitumor agents targeting topoisomerase inhibition.

Case 2: Nitration at C-8

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that quinoline derivatives, including (R)-5-(Oxiran-2-ylmethoxy)quinoline, exhibit significant antimicrobial properties. A study synthesized various quinoline derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The results showed that compounds derived from this compound demonstrated promising activity against drug-resistant strains, suggesting potential for development into new antitubercular agents .

| Compound | MIC (µg/mL) | Comparison with Standard Drugs |

|---|---|---|

| 4a | 12.5 | Isoniazid: 0.1 |

| 4b | 12.5 | Rifampicin: 0.2 |

| 4d | 3.25 | Ethambutol: 1.56 |

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. A study highlighted the synthesis of various substituted quinolines, including those based on this compound, which showed potential in inhibiting cancer cell proliferation in vitro . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Metabolic Studies

The incorporation of oxirane groups in quinoline structures allows for enhanced tracking of metabolic pathways using isotopically labeled compounds. This application is particularly useful in pharmacokinetic studies where understanding the metabolism of drugs is crucial . The compound's reactivity also facilitates its use as a probe in various biological assays.

Drug Interaction Studies

This compound can be utilized to investigate interactions between drugs and biological targets, such as enzymes and receptors. Its unique structure allows researchers to explore how modifications affect binding affinity and efficacy .

Protective Coatings

Recent studies have investigated the use of quinoline derivatives as protective agents in materials science. For instance, this compound has shown promise as an inhibitor against corrosion when formulated into epoxy resins. The compound's ability to form protective layers on metal surfaces significantly reduces corrosion rates .

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 76.88 | |

| 85.00 |

Case Studies

- Antitubercular Activity : A study synthesized several derivatives from this compound and tested them against Mycobacterium tuberculosis. The findings indicated that certain derivatives had lower MIC values compared to standard treatments, suggesting their potential as new therapeutic agents .

- Corrosion Inhibition : Research demonstrated that formulations containing this compound exhibited significant corrosion resistance on metal substrates when exposed to aggressive environments, highlighting its utility in industrial applications .

Mecanismo De Acción

The mechanism of action of ®-5-(Oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The quinoline core can interact with aromatic residues through π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-5-(Oxiran-2-ylmethoxy)quinoline: The enantiomer of the compound with different chiral properties.

5-(Oxiran-2-ylmethoxy)isoquinoline: A similar compound with an isoquinoline core instead of quinoline.

5-(Oxiran-2-ylmethoxy)benzene: A simpler structure with a benzene ring instead of quinoline.

Uniqueness

®-5-(Oxiran-2-ylmethoxy)quinoline is unique due to its specific chiral configuration and the presence of both an oxirane ring and a quinoline core

Actividad Biológica

(R)-5-(Oxiran-2-ylmethoxy)quinoline is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis, and mechanisms of action, supported by data tables and case studies.

Overview of Quinoline Compounds

Quinoline and its derivatives are known for their diverse biological activities, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The unique structure of quinoline allows for various modifications that can enhance its biological efficacy. This compound is one such derivative that has been investigated for its potential therapeutic applications.

Antimicrobial Properties

Quinoline derivatives have shown broad-spectrum antimicrobial effects. In one study, various substituted quinolines were tested against mycobacterial species, revealing that some compounds exhibited higher activity than standard treatments like isoniazid. While this compound has not been extensively tested in this context, its structural characteristics may confer similar properties.

The mechanisms through which quinolines exert their biological effects often involve interactions with cellular enzymes or receptors. For instance:

- Enzyme Inhibition : Many quinolines inhibit enzymes involved in critical biochemical pathways, such as topoisomerases or kinases.

- Receptor Modulation : Some derivatives act on various receptors, influencing cellular signaling pathways.

Case Studies

- Anticancer Activity : A study focused on a series of quinoline derivatives demonstrated significant cytotoxicity against several cancer cell lines. The findings suggest that modifications similar to those in this compound could enhance anticancer properties.

- Antimycobacterial Screening : In a screening of substituted quinolines against Mycobacterium tuberculosis, compounds showed varying degrees of activity. This indicates that further exploration of this compound could yield important insights into its antimycobacterial potential.

Table 1: Biological Activities of Quinoline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Camptothecin | Antitumor | |

| N-Cycloheptylquinoline-2-carboxamide | Antimycobacterial | |

| This compound | Potential Antitumor/Antimicrobial | This Study |

Table 2: Structure-Activity Relationship of Quinoline Derivatives

Propiedades

IUPAC Name |

5-[[(2R)-oxiran-2-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYHBTWIHLITG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471323 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145679-40-9 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.